molecular formula C7H11NO3 B8272486 methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate

methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate

Cat. No.: B8272486
M. Wt: 157.17 g/mol
InChI Key: CNROETIFBZHIOV-UHFFFAOYSA-N
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Description

methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a cyclopropane ring substituted with a methylcarbamoyl group and a methyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopropanecarboxylate: Similar in structure but lacks the methylcarbamoyl group.

    Methyl 1-aminocyclopropanecarboxylate: Contains an amino group instead of a methylcarbamoyl group.

    Methyl 1-(chlorocarbonyl)cyclopropanecarboxylate: Contains a chlorocarbonyl group instead of a methylcarbamoyl group.

Uniqueness

methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate is unique due to the presence of both a methylcarbamoyl group and a methyl ester group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-8-5(9)7(3-4-7)6(10)11-2/h3-4H2,1-2H3,(H,8,9)

InChI Key

CNROETIFBZHIOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1(CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Methoxycarbonyl)cyclopropanecarboxylic acid 5a (2.5 g, 13.9 mmol, prepared by a known method disclosed in “Tetrahedron Letters, 1987, 28 (36), 4225-4228”) was dissolved in 20 mL of N,N-dimethylformamide, followed by addition of methylamine hydrochloride (1.4 g, 20.8 mmol), N,N-diisopropylethylamine (5.4 g, 41.7 mmol) and 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.9 g, 20.8 mmol), and then the reaction solution was stirred for 3 h. 50 mL of saturated sodium bicarbonate solution were added, and the reaction solution was extracted with ethyl acetate (40 mL×3). The organic phases were combined, washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography with elution system A to obtain the title product methyl 1-(methylcarbamoyl)cyclopropanecarboxylate 5b (700 mg, a colorless oil) in 32% yield.
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